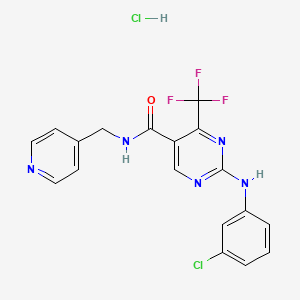
GW 833972A hydrochloride-Bio-X
Overview
Description
GW-833972A: is a selective agonist for the cannabinoid receptor type 2 (CB2). It has shown significant inhibitory effects on induced neural depolarization and citric acid-induced cough in animal models .
Mechanism of Action
Target of Action
GW833972A is a selective agonist for the CB2 cannabinoid receptor . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and gastrointestinal system, where it plays a significant role in anti-inflammatory responses and pain management .
Mode of Action
GW833972A interacts with the CB2 receptor, exhibiting a 1000-fold selectivity relative to the CB1 receptor . It is 15-fold less potent than hu210 for cb2 . The interaction of GW833972A with the CB2 receptor leads to a series of intracellular events that result in the modulation of immune responses . Specifically, GW833972A has been shown to impair anti-CD3 monoclonal antibody-induced T cell proliferation . It also down-regulates the expression of activation markers on CD4+ and CD8+ T cells and co-stimulatory molecules on B cells and monocytes .
Biochemical Pathways
The activation of the CB2 receptor by GW833972A affects several biochemical pathways. It has been shown to induce cytotoxicity and apoptosis in human colorectal cancer cells (HT-29) . This effect is associated with an increase in lipid peroxidation and a decrease in TNF-α concentration . Additionally, GW833972A reduces the colony-forming capability of these cells by 83% and tumor cell migration by 50% .
Pharmacokinetics
Like many other drugs, its solubility in dmso is reported to be ≥20 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The interaction of GW833972A with the CB2 receptor leads to several molecular and cellular effects. It impairs T cell proliferation and down-regulates the expression of activation markers on T cells . Moreover, GW833972A suppresses the cytotoxic activities of CD8+ T cells without interfering with the cytotoxic activities of CD4+ T cells and NK cells . It also induces cytotoxicity and apoptosis in human colorectal cancer cells .
Biochemical Analysis
Biochemical Properties
GW 833972A hydrochloride-Bio-X plays a crucial role in biochemical reactions by selectively activating CB2 receptors. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to CB2 receptors with high affinity, leading to the inhibition of nerve depolarization and reduction of citric acid-induced cough in animal models . The interaction between this compound and CB2 receptors is characterized by its ability to modulate the activity of these receptors, thereby influencing downstream signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits capsaicin-induced depolarization in human and guinea pig sensory nerves, as well as prostaglandin E2 and hypertonic saline-induced depolarization of isolated vagus nerve in guinea pigs . These effects highlight the compound’s potential in modulating sensory nerve function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CB2 receptors. By acting as a selective agonist, this compound activates CB2 receptors, leading to the inhibition of nerve depolarization and reduction of inflammatory responses . This activation results in the modulation of various signaling pathways, including those involved in pain perception and inflammation. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes associated with CB2 receptor signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit citric acid-induced cough in guinea pigs when administered as a single dose 30 minutes before the test . This temporal effect underscores the importance of timing in the administration of the compound for achieving desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nerve depolarization and reduces inflammatory responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s selective activation of CB2 receptors plays a pivotal role in modulating metabolic flux and metabolite levels. By inhibiting nerve depolarization and reducing inflammatory responses, this compound impacts the overall metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its bioavailability and efficacy. This compound’s ability to inhibit nerve depolarization and reduce inflammatory responses is closely linked to its distribution within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This subcellular localization is essential for the selective activation of CB2 receptors and the modulation of downstream signaling pathways .
Preparation Methods
The synthesis of GW-833972A involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GW-833972A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
GW-833972A has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of CB2 receptor agonists.
Biology: The compound is used to investigate the role of CB2 receptors in various biological processes, including neural depolarization and cough reflexes.
Medicine: GW-833972A is explored for its potential therapeutic applications in treating conditions related to the nervous system, such as chronic cough and inflammation.
Industry: The compound is used in the development of new drugs targeting CB2 receptors
Comparison with Similar Compounds
GW-833972A is unique due to its high selectivity for CB2 receptors. Similar compounds include:
SR144528: An antagonist of the CB2 receptor.
AM1241: A selective CB2 receptor agonist.
JWH-133: Another selective CB2 receptor agonist. Compared to these compounds, GW-833972A has shown a higher selectivity and potency in inhibiting neural depolarization and reducing cough reflexes
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSVFAUAKIVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746696 | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092502-33-4 | |
| Record name | GW-833972A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW833972A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-833972A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


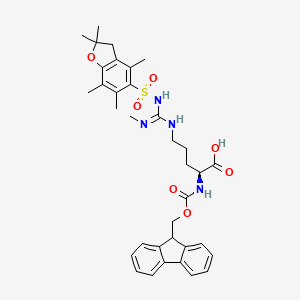
![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)


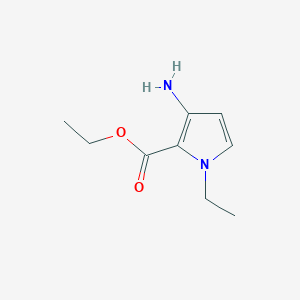
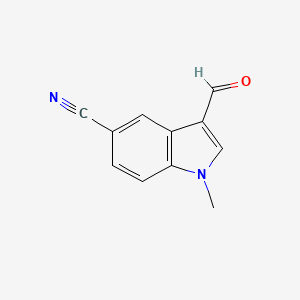
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
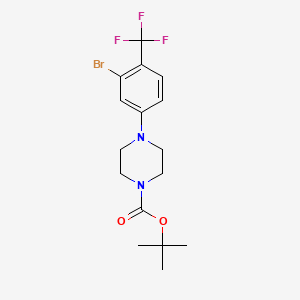

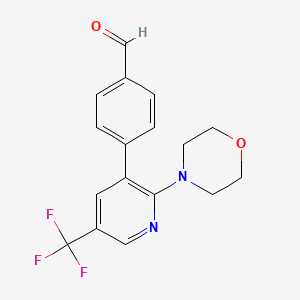
![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
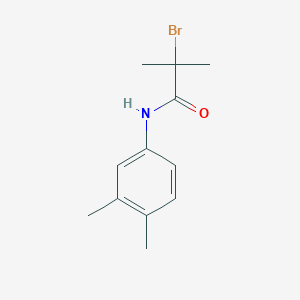
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)

